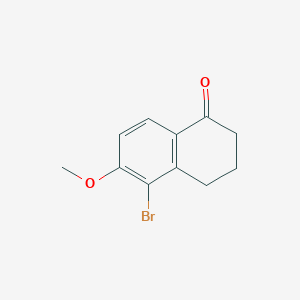

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Overview

Description

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with the molecular formula C11H11BrO2 It is a derivative of naphthalenone, characterized by the presence of bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the naphthalenone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Various substituted naphthalenones depending on the nucleophile used

Scientific Research Applications

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-3,4-dihydro-2H-naphthalen-1-one

- 5-Methoxy-3,4-dihydro-2H-naphthalen-1-one

- 6-Methoxy-3,4-dihydro-2H-naphthalen-1-one

Uniqueness

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties

Biological Activity

5-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one (C11H11BrO2) is a synthetic compound belonging to the naphthalenone class. Its unique structural features, including bromine and methoxy substituents, have garnered interest in various biological studies. This article provides an overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : C11H11BrO2

- Molecular Weight : 255.108 g/mol

- CAS Number : 26231-23-2

This compound is synthesized through electrophilic aromatic substitution, typically involving the bromination of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For instance, it has shown promising results in vitro against breast cancer cell lines, with mechanisms involving the modulation of apoptosis-related proteins .

The biological activity of this compound is believed to be mediated through specific molecular interactions. The bromine and methoxy groups enhance its binding affinity to various biological targets, potentially including:

- Enzymes : Inhibition of key metabolic enzymes.

- Receptors : Modulation of receptor activity linked to cancer progression.

Further studies are needed to elucidate the precise molecular pathways involved in its action .

Case Studies and Research Findings

A comprehensive review of literature reveals several notable findings regarding the biological activity of this compound:

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study involving intravaginal administration in mice revealed no significant adverse effects on survival or body weight over a 13-week period at high concentrations . These findings suggest a favorable safety profile for further therapeutic exploration.

Properties

IUPAC Name |

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFOQFXJIBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401744 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26231-23-2 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.